
5,5'-((6-(((S)-1-(((S)-6-Amino-1-carboxyhexyl)amino)-6-(4-carboxybutanamido)-1-oxohexan-2-yl)amino)-6-oxohexane-1,5-diyl)bis(azanediyl))bis(5-oxopentanoic acid)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5’-((6-(((S)-1-(((S)-6-Amino-1-carboxyhexyl)amino)-6-(4-carboxybutanamido)-1-oxohexan-2-yl)amino)-6-oxohexane-1,5-diyl)bis(azanediyl))bis(5-oxopentanoic acid) is a complex organic compound that features multiple functional groups, including amino, carboxyl, and amide groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of such a complex compound typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The specific synthetic route would depend on the desired configuration and purity of the final product. Common reagents might include protecting agents like Boc (tert-butoxycarbonyl) for amino groups, coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and deprotecting agents like TFA (trifluoroacetic acid).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of automated synthesizers, large-scale reactors, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like acyl chlorides or anhydrides in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the amino groups could yield nitro derivatives, while reduction of the carbonyl groups could yield alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, this compound could be used as a probe to study enzyme-substrate interactions, given its multiple reactive sites. It could also serve as a ligand in the study of protein-ligand interactions.
Medicine
In medicine, this compound could be explored for its potential as a drug candidate. Its multiple functional groups could allow it to interact with various biological targets, making it a potential lead compound in drug discovery.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its multiple reactive sites.
Wirkmechanismus
The mechanism by which this compound exerts its effects would depend on its specific application. For example, as a drug candidate, it might interact with specific enzymes or receptors in the body, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5,5’-((6-(((S)-1-(((S)-6-Amino-1-carboxyhexyl)amino)-6-(4-carboxybutanamido)-1-oxohexan-2-yl)amino)-6-oxohexane-1,5-diyl)bis(azanediyl))bis(5-oxopentanoic acid)
- 5,5’-((6-(((S)-1-(((S)-6-Amino-1-carboxyhexyl)amino)-6-(4-carboxybutanamido)-1-oxohexan-2-yl)amino)-6-oxohexane-1,5-diyl)bis(azanediyl))bis(5-oxopentanoic acid)
Uniqueness
The uniqueness of this compound lies in its specific configuration and the presence of multiple functional groups, which allow it to participate in a wide range of chemical reactions and interactions. This makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C34H58N6O13 |
|---|---|
Molekulargewicht |
758.9 g/mol |
IUPAC-Name |
(2S)-7-amino-2-[[(2S)-2-[2,6-bis(4-carboxybutanoylamino)hexanoylamino]-6-(4-carboxybutanoylamino)hexanoyl]amino]heptanoic acid |
InChI |
InChI=1S/C34H58N6O13/c35-20-5-1-2-13-25(34(52)53)40-33(51)24(12-4-7-22-37-27(42)15-9-18-30(46)47)39-32(50)23(38-28(43)16-10-19-31(48)49)11-3-6-21-36-26(41)14-8-17-29(44)45/h23-25H,1-22,35H2,(H,36,41)(H,37,42)(H,38,43)(H,39,50)(H,40,51)(H,44,45)(H,46,47)(H,48,49)(H,52,53)/t23?,24-,25-/m0/s1 |
InChI-Schlüssel |
OXIRSTIOIDXXHG-DJHGOXGWSA-N |
Isomerische SMILES |
C(CC[C@@H](C(=O)O)NC(=O)[C@H](CCCCNC(=O)CCCC(=O)O)NC(=O)C(CCCCNC(=O)CCCC(=O)O)NC(=O)CCCC(=O)O)CCN |
Kanonische SMILES |
C(CCC(C(=O)O)NC(=O)C(CCCCNC(=O)CCCC(=O)O)NC(=O)C(CCCCNC(=O)CCCC(=O)O)NC(=O)CCCC(=O)O)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Ethoxy-3-[4-[(3-propan-2-yloxyphenyl)methoxy]phenyl]propanoic acid](/img/structure/B13847872.png)
![sodium;2-[[(4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B13847878.png)
![2-(2-Amino-3,4-bis((tert-butyldimethylsilyl)oxy) Des-2H-benzo[d][1,3]oxazin-2-one Efavirenz](/img/structure/B13847885.png)
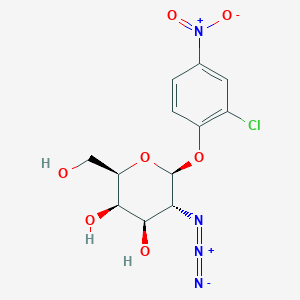
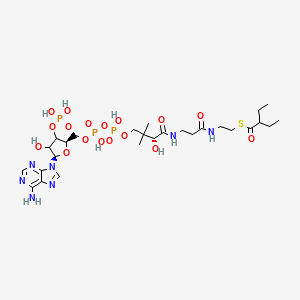
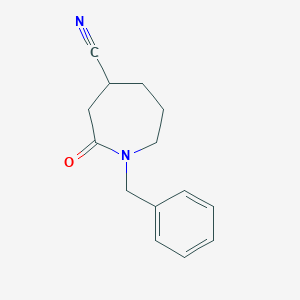
![5-Bromo-6-[(4-ethylmorpholin-3-yl)methoxy]pyridine-3-sulfonamide](/img/structure/B13847903.png)
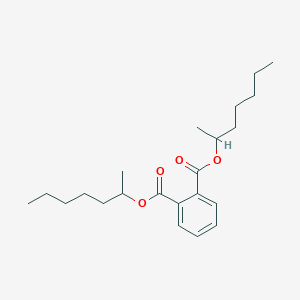
![(2Z)-N-[(1R)-3-[[3-methyl-1-[(3S,4S)-4-methyl-2,5-dioxopyrrolidin-3-yl]-1-oxobutan-2-yl]amino]-3-oxo-1-phenylpropyl]hexa-2,4-dienamide](/img/structure/B13847906.png)


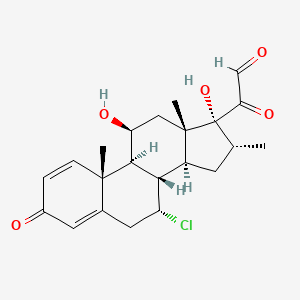
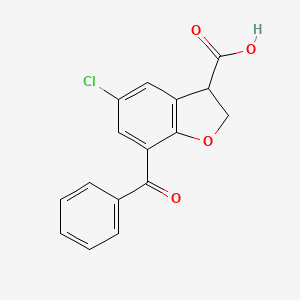
![Methyl 2,3,4-Tri-O-isobutyryl 4,6-O-[Bis(1,1-dimethylethyl)silylene]-canagliflozin 3-Glucuronide](/img/structure/B13847947.png)
